1-[4-(benzenesulfonyl)piperazin-1-yl]-3-{[(9H-fluoren-9-ylidene)amino]oxy}propan-2-ol
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Overview
Description
1-[4-(benzenesulfonyl)piperazin-1-yl]-3-{[(9H-fluoren-9-ylidene)amino]oxy}propan-2-ol is a complex organic compound that features a piperazine ring, a benzenesulfonyl group, and a fluorenylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(benzenesulfonyl)piperazin-1-yl]-3-{[(9H-fluoren-9-ylidene)amino]oxy}propan-2-ol typically involves multiple stepsThe final step involves the coupling of the fluorenylidene moiety with the piperazine derivative under specific reaction conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-[4-(benzenesulfonyl)piperazin-1-yl]-3-{[(9H-fluoren-9-ylidene)amino]oxy}propan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the fluorenylidene moiety, converting it to a fluorenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce fluorenyl derivatives .
Scientific Research Applications
1-[4-(benzenesulfonyl)piperazin-1-yl]-3-{[(9H-fluoren-9-ylidene)amino]oxy}propan-2-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in drug discovery and development.
Industry: The compound can be used in the production of advanced materials with specific properties
Mechanism of Action
The mechanism of action of 1-[4-(benzenesulfonyl)piperazin-1-yl]-3-{[(9H-fluoren-9-ylidene)amino]oxy}propan-2-ol involves its interaction with specific molecular targets. The piperazine ring and benzenesulfonyl group can interact with enzymes or receptors, modulating their activity. The fluorenylidene moiety can also participate in binding interactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
1-[4-(4-amino-benzenesulfonyl)piperazin-1-yl]-2-(2-methoxyphenyl)ethanone: This compound shares the piperazine and benzenesulfonyl moieties but differs in the substituents attached to the piperazine ring.
3-(piperazin-1-yl)-1,2-benzothiazole derivatives: These compounds also feature a piperazine ring but have different heterocyclic structures.
Uniqueness
1-[4-(benzenesulfonyl)piperazin-1-yl]-3-{[(9H-fluoren-9-ylidene)amino]oxy}propan-2-ol is unique due to the combination of its structural features, which confer specific chemical and biological properties.
Properties
IUPAC Name |
1-[4-(benzenesulfonyl)piperazin-1-yl]-3-(fluoren-9-ylideneamino)oxypropan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O4S/c30-20(18-28-14-16-29(17-15-28)34(31,32)21-8-2-1-3-9-21)19-33-27-26-24-12-6-4-10-22(24)23-11-5-7-13-25(23)26/h1-13,20,30H,14-19H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHUSALOHNLTNON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(CON=C2C3=CC=CC=C3C4=CC=CC=C42)O)S(=O)(=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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